molecular formula C20H23N3O3S B7546711 N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide

N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide

Cat. No. B7546711
M. Wt: 385.5 g/mol
InChI Key: DPUGRBNLDVAYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.

Mechanism of Action

The exact mechanism of action of N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide in lab experiments is its potential in treating various diseases. Its neuroprotective effects make it a promising candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it difficult to fully understand its potential in various applications.

Future Directions

There are several potential future directions for research on N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide. One potential direction is further investigation into its mechanism of action, which could provide insight into its potential in various applications. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the product. Furthermore, research could explore the potential of this compound in combination with other drugs for treating various diseases.

Synthesis Methods

The synthesis of N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide involves the reaction of 4-piperidone hydrochloride, 2-thiophenecarboxylic acid, and N-phenylpropanamide in the presence of acetic anhydride and triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified using chromatography techniques.

Scientific Research Applications

N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide has been studied for its potential in various scientific research applications. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-14(21-19(25)17-8-5-13-27-17)20(26)23-11-9-15(10-12-23)18(24)22-16-6-3-2-4-7-16/h2-8,13-15H,9-12H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUGRBNLDVAYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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